molecular formula C11H20NO4P B8723095 Isobutyl (3-(acetyloxy)-3-cyanopropyl)methylphosphinate CAS No. 76734-38-8

Isobutyl (3-(acetyloxy)-3-cyanopropyl)methylphosphinate

Cat. No. B8723095
CAS RN: 76734-38-8
M. Wt: 261.25 g/mol
InChI Key: ZVLFTEXTYRDTHR-UHFFFAOYSA-N
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Patent
US04599207

Procedure details

208 g of isobutyl methanephosphonite are heated to 80° C. under nitrogen. 0.5 g of tert.-butyl perpivalate is added to the hot reaction solution, and 63.9 g of acrolein cyanohydrin acetate and 2.5 g of tert.-butyl perpivalate are added dropwise within 2.3 hours. The mixture is stirred at 80° C. for 5 min, and 133.9 g of isobutyl methanephosphonite are distilled out under high vacuum (recovery: 91.3%; purity: 97%). 134.6 g of isobutyl (3-acetoxy-3-cyanopropyl)methylphosphinate (yield: 97.8%, purity 95%) are obtained.
Name
isobutyl methanephosphonite
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([O-:8])[O:3][CH2:4][CH:5]([CH3:7])[CH3:6].[CH3:9][C:10]([O:12][CH:13]([C:16]#[N:17])[CH:14]=[CH2:15])=[O:11]>>[C:10]([O:12][CH:13]([C:16]#[N:17])[CH2:14][CH2:15][P:2]([CH3:1])(=[O:8])[O:3][CH2:4][CH:5]([CH3:7])[CH3:6])(=[O:11])[CH3:9]

Inputs

Step One
Name
isobutyl methanephosphonite
Quantity
208 g
Type
reactant
Smiles
CP(OCC(C)C)[O-]
Step Two
Name
Quantity
63.9 g
Type
reactant
Smiles
CC(=O)OC(C=C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise within 2.3 hours
Duration
2.3 h
DISTILLATION
Type
DISTILLATION
Details
133.9 g of isobutyl methanephosphonite are distilled out under high vacuum (recovery: 91.3%; purity: 97%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)OC(CCP(OCC(C)C)(=O)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 134.6 g
YIELD: PERCENTYIELD 97.8%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.